molecular formula C16H12N4O10 B1265409 Ethyl bis(2,4-dinitrophenyl)acetate CAS No. 5833-18-1

Ethyl bis(2,4-dinitrophenyl)acetate

Cat. No. B1265409
CAS RN: 5833-18-1
M. Wt: 420.29 g/mol
InChI Key: CMVIALRRHVVWIW-UHFFFAOYSA-N
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Description

Ethyl bis(2,4-dinitrophenyl)acetate is a chemical compound with the molecular formula C16H12N4O10 . It has a molecular weight of 420.29 . The compound is a crystal in form and is white to light yellow in color .


Molecular Structure Analysis

The molecular structure of Ethyl bis(2,4-dinitrophenyl)acetate contains two short intramolecular interactions between nitro oxygen atoms and electron-deficient carbon atoms . It also contains a total of 43 bonds, including 31 non-H bonds, 21 multiple bonds, 9 rotatable bonds, 9 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, and 4 aromatic nitro groups .


Physical And Chemical Properties Analysis

Ethyl bis(2,4-dinitrophenyl)acetate has a melting point of 156°C . It is soluble in alcohol .

Scientific Research Applications

Crystallography and Molecular Structure Analysis

The crystal structure of Ethyl bis(2,4-dinitrophenyl)acetate has been determined through room temperature X-ray diffraction. This analysis reveals that the molecule contains two short intramolecular interactions between nitro oxygen atoms and electron-deficient carbon atoms . These interactions mimic early stages of nucleophilic addition to a carbonyl group and a Michael reaction, providing insights into reaction mechanisms and molecular behavior.

Safety and Hazard Testing

Due to its classification as a flammable solid, Ethyl bis(2,4-dinitrophenyl)acetate is also used in safety and hazard testing. Its combustion properties and reactions under various conditions are studied to ensure safe handling and storage in industrial settings .

Safety and Hazards

Ethyl bis(2,4-dinitrophenyl)acetate is a flammable solid . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces. It’s recommended to use explosion-proof electrical, ventilating, and lighting equipment when handling this compound. Protective gloves, eye protection, and face protection should be worn .

properties

IUPAC Name

ethyl 2,2-bis(2,4-dinitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H12N4O10/c1-2-30-16(21)15(11-5-3-9(17(22)23)7-13(11)19(26)27)12-6-4-10(18(24)25)8-14(12)20(28)29/h3-8,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVIALRRHVVWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064017
Record name Benzeneacetic acid, .alpha.-(2,4-dinitrophenyl)-2,4-dinitro-, ethyl ester
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Molecular Weight

420.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl bis(2,4-dinitrophenyl)acetate

CAS RN

5833-18-1
Record name Ethyl bis(2,4-dinitrophenyl)acetate
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Record name Benzeneacetic acid, alpha-(2,4-dinitrophenyl)-2,4-dinitro-, ethyl ester
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Record name Ethyl bis(2,4-dinitrophenyl)acetate
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Record name Benzeneacetic acid, .alpha.-(2,4-dinitrophenyl)-2,4-dinitro-, ethyl ester
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Record name Benzeneacetic acid, .alpha.-(2,4-dinitrophenyl)-2,4-dinitro-, ethyl ester
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Record name Ethyl bis(2,4-dinitrophenyl)acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the mutagenic properties of Ethyl bis(2,4-dinitrophenyl)acetate?

A1: Research has identified Ethyl bis(2,4-dinitrophenyl)acetate as a potent mutagen. [, ] Studies using the Salmonella/mammalian-microsome assay showed that the compound induced primarily frameshift mutations, with the highest yields observed without metabolic activation. [] This mutagenic potential raises concerns about potential health risks for individuals exposed to the dye.

Q2: What alternative dye was investigated as a replacement for Ethyl bis(2,4-dinitrophenyl)acetate in chemical agent detection?

A3: Due to the mutagenic properties of Ethyl bis(2,4-dinitrophenyl)acetate, researchers investigated 3',3",5',5"-tetrabromophenolphthalein ethyl ester (TBPE) as a potential replacement. [] TBPE was evaluated for its ability to detect V-type nerve agents and compared to the performance of Ethyl bis(2,4-dinitrophenyl)acetate.

Q3: Were other dyes studied alongside Ethyl bis(2,4-dinitrophenyl)acetate for their potential mutagenicity?

A4: Yes, several dyes used in chemical agent detection papers were investigated for mutagenicity. [] This research showed that nitroarenes, including Orasol Navy Blue 2RB and Eastman Fast Blue B-GLF, also exhibited mutagenic properties. Additionally, thiodiphenyl-4,4'-diazo-bis-salicylic acid showed weak but consistent mutagenic effects. [] This highlights the importance of thoroughly evaluating the safety profiles of dyes and indicators, even for specialized applications.

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